
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2OS. It is a thiophene derivative, which is a class of compounds known for their diverse applications in medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves the reaction of 3-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide: The non-hydrochloride form of the compound.
N-(pyrrolidin-3-yl)thiophene-2-carboxamide: Lacks the methyl group on the thiophene ring.
3-methyl-N-(pyrrolidin-3-yl)benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the presence of both the thiophene ring and the pyrrolidine moiety, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C10H15ClN2OS |
|---|---|
Poids moléculaire |
246.76 g/mol |
Nom IUPAC |
3-methyl-N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H |
Clé InChI |
RIQYQDRXQXBQKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)NC2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




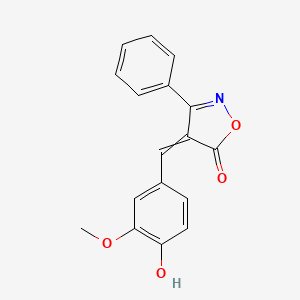
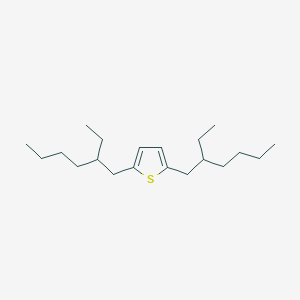
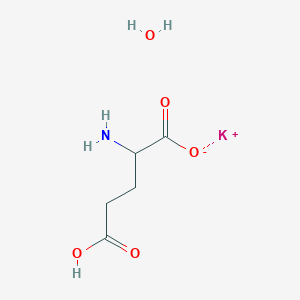
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
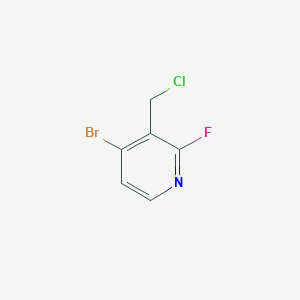
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
amine](/img/structure/B12498974.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
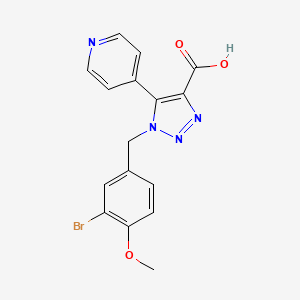
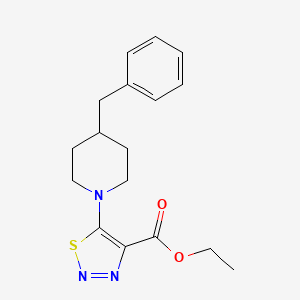
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
